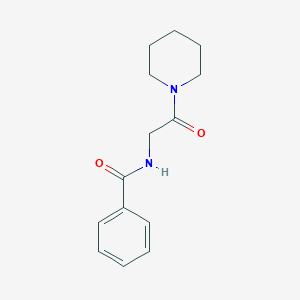

N-(2-oxo-2-piperidin-1-ylethyl)benzamide

Description

Properties

CAS No. |

51769-86-9 |

|---|---|

Molecular Formula |

C14H18N2O2 |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

N-(2-oxo-2-piperidin-1-ylethyl)benzamide |

InChI |

InChI=1S/C14H18N2O2/c17-13(16-9-5-2-6-10-16)11-15-14(18)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,18) |

InChI Key |

CIUSCOSXRVWQDO-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1CCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Key Observations :

- Piperidine vs. Azetidinone: The azetidinone-containing derivative (from ) exhibits potent antimicrobial activity due to its β-lactam-like structure, which enhances interactions with bacterial cell walls. In contrast, the piperidine analog may favor CNS permeability due to its higher lipophilicity .

- Synthetic Efficiency: Ultrasonic irradiation methods for related benzamides (e.g., 4-(benzyloxy)-N-(3-chloro-2-phenyl-azetidinone)benzamide) reduce reaction time by 50–70% compared to conventional refluxing, with yields improving from 65% to 88% .

Table 2: Activity Profiles of Selected Benzamides

SAR Insights :

- Antimicrobial Activity: Azetidinone derivatives (e.g., compound 4 in ) require chloro substituents and a β-lactam ring for optimal activity, likely disrupting peptidoglycan synthesis .

- Anti-inflammatory Activity : Halogenated benzimidazole-benzamides (e.g., 3a, 3g in ) show enhanced activity due to improved target (COX-2) binding and reduced gastric toxicity .

- ZAC Selectivity : Thiazolyl-benzamides () require unmodified scaffolds for ZAC activation; additional substitutions (e.g., dimethylphenyl) abolish activity .

Pharmacokinetic and Metabolic Comparisons

- Metabolism : N-(2-sulfanyl-phenyl)benzamide () is a glutathione adduct metabolite, suggesting that disulfide-containing benzamides may undergo redox-dependent biotransformation. Piperidine-linked analogs are likely metabolized via cytochrome P450 oxidation due to their aliphatic amine groups .

- Tissue Distribution : Fluorinated benzamides (e.g., N-(2-methylcyclohexyl)-pentafluorobenzamide in ) show widespread tissue distribution in rodents, indicating high bioavailability for lipophilic derivatives .

Preparation Methods

Reaction Mechanism

-

Formation of 2-Oxoethyl-Piperidine Intermediate :

-

Piperidine reacts with formaldehyde and a glycine derivative (e.g., glycine ester) in a Mannich reaction to yield N-(2-oxoethyl)piperidine.

-

The reaction typically occurs in polar aprotic solvents like DMF or THF, under ambient or elevated temperatures.

-

-

Coupling to Benzamide :

-

The intermediate is then coupled to benzoyl chloride using a base (e.g., triethylamine) in dichloromethane (DCM) or ethanol.

-

Amide bond formation is facilitated by activating agents such as PyBroP (benzotriazol-1-ol-tris-pyrrolidinophosphonium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Key Observations

-

The Mannich reaction step is critical for forming the 2-oxoethyl-piperidine scaffold. Prolonged reaction times (12–24 h) improve yields.

-

Purification via recrystallization from ethanol or column chromatography (e.g., silica gel with ethyl acetate/hexane) ensures high purity.

Coupling via Activated Esters

This method employs activated esters or carbodiimide-based coupling agents to link the piperidine-glycine intermediate directly to benzoyl chloride.

Synthetic Workflow

-

Intermediate Synthesis :

-

N-Boc-piperidine is deprotected using trifluoroacetic acid (TFA) to form piperidine.

-

Glycine ester is reacted with piperidine in the presence of a base (e.g., NaOH) to yield N-(piperidin-1-yl)glycine.

-

-

Oxidation to 2-Oxoethyl-Piperidine :

-

The glycine intermediate undergoes oxidation (e.g., using NaOCl or TEMPO) to form the 2-oxoethyl group.

-

-

Amide Coupling :

-

The oxidized intermediate is coupled to benzoyl chloride using PyBroP and DMAP in DCM.

-

Advantages and Challenges

-

Advantages : High efficiency in forming the amide bond; compatible with sensitive functional groups.

-

Challenges : Oxidation steps require precise control to avoid over-oxidation.

Alkylation and Boc Protection Strategy

This approach involves Boc protection of piperidine, alkylation with a glycine derivative, and subsequent deprotection to form the target compound.

Stepwise Synthesis

-

Boc Protection :

-

Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in DCM to form N-Boc-piperidine.

-

-

Alkylation :

-

N-Boc-piperidine is deprotonated using LDA (lithium diisopropylamide) and treated with paraformaldehyde to install the ethyl group.

-

-

Deprotection and Coupling :

-

The Boc group is removed using TFA, and the resulting amine is coupled to benzoyl chloride via benzoylation.

-

Critical Parameters

-

Temperature Control : Alkylation at -78°C prevents side reactions.

-

Solvent Choice : THF and DCM are preferred for their compatibility with organometallic reagents and coupling reactions.

Comparative Analysis of Methods

| Method | Key Steps | Yield Range | Purity | Scalability |

|---|---|---|---|---|

| Mannich Reaction | Piperidine + formaldehyde → coupling | 66–68% | High | Moderate |

| Activated Ester Coupling | Boc protection → oxidation → coupling | 62–85% | High | Good |

| Alkylation & Boc Protection | Boc → alkylation → deprotection → coupling | 62–90% | Moderate | High |

Challenges and Optimizations

-

Oxidation Side Reactions : Over-oxidation of the glycine intermediate can lead to undesired byproducts. Solutions include using mild oxidants (e.g., TEMPO) or controlled reaction times.

-

Purification : Crude products often require chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) to achieve >90% purity.

-

Catalyst Efficiency : PyBroP and DMAP enhance coupling efficiency but may increase costs. Alternative agents like EDCI are cost-effective but require longer reaction times .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-oxo-2-piperidin-1-ylethyl)benzamide?

- Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative with a piperidine-containing amine intermediate. Key steps include:

- Amide bond formation : Reacting benzoyl chloride with 2-amino-1-piperidin-1-ylethanone under basic conditions (e.g., pyridine or triethylamine) in dichloromethane .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography or recrystallization is critical to achieve >95% purity. Analytical techniques like HPLC and NMR verify structural integrity .

Q. How can the structural conformation of This compound be characterized?

- Methodological Answer :

- X-ray crystallography : Resolve 3D conformation using SHELX programs for refinement .

- NMR spectroscopy : H and C NMR identify key signals (e.g., carbonyl at ~170 ppm for the amide, piperidine protons at 1.4–3.2 ppm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ≈ 289.3 g/mol) .

Advanced Research Questions

Q. How do structural modifications of This compound influence its biological activity?

- Methodological Answer :

- SAR studies : Substitute the benzamide ring (e.g., electron-withdrawing groups at para positions) to enhance binding affinity to targets like HDACs .

- Piperidine ring modifications : Replace piperidine with morpholine or introduce sulfonyl groups to alter pharmacokinetics (e.g., logP, solubility) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like PARP-1 or kinases .

Q. What experimental strategies validate the compound’s proposed biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- HDAC inhibition assay : Measure acetylated histone H3 levels in cell lysates via Western blot after treatment with This compound .

- Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify off-target effects .

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) with IC determination via MTT assays .

Q. How can contradictory bioactivity data (e.g., variable IC values across studies) be resolved?

- Methodological Answer :

- Orthogonal assays : Validate results using both enzymatic (e.g., fluorescence-based) and cellular (e.g., luciferase reporter) assays .

- Biophysical techniques : Surface plasmon resonance (SPR) quantifies binding kinetics to confirm target engagement .

- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Key Research Challenges

- Crystallization difficulties : The compound’s flexibility (due to the piperidine-ethyl linker) complicates X-ray structure determination. Use cryo-cooling (100 K) and co-crystallization with stabilizing ligands .

- Metabolic instability : The amide bond is prone to hydrolysis in vivo. Introduce fluorine substituents or methyl groups to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.